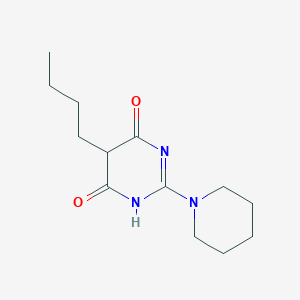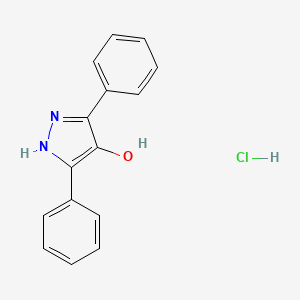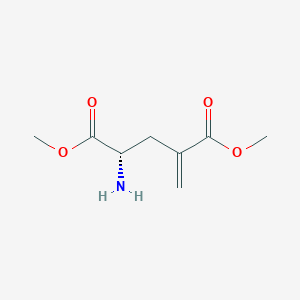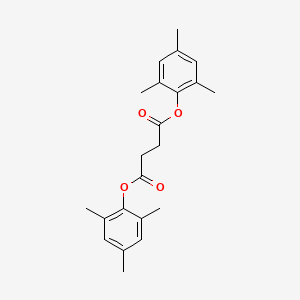![molecular formula C14H21N3 B14592952 {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile CAS No. 61600-17-7](/img/structure/B14592952.png)
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is a chemical compound known for its unique structure and properties. It contains a tertiary amine and two nitrile groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and corresponding reduced forms.
Substitution: Substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile derivatives: Compounds with similar nitrile groups.
Tertiary amines: Compounds with similar amine structures.
Uniqueness
{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile is unique due to its specific combination of nitrile and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research studies.
Eigenschaften
CAS-Nummer |
61600-17-7 |
|---|---|
Molekularformel |
C14H21N3 |
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
2-[3-[bis(2-methylpropyl)amino]prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C14H21N3/c1-12(2)10-17(11-13(3)4)7-5-6-14(8-15)9-16/h5-7,12-13H,10-11H2,1-4H3 |
InChI-Schlüssel |
GTCRKWLPDSXBDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C=CC=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-fluorobenzene](/img/structure/B14592873.png)

![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)


![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)


![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
